molecular formula C18H27N3O2 B13135792 Tert-butyl 4-(2-(benzylideneamino)ethyl)piperazine-1-carboxylate

Tert-butyl 4-(2-(benzylideneamino)ethyl)piperazine-1-carboxylate

Cat. No.: B13135792
M. Wt: 317.4 g/mol
InChI Key: VCXXKIPONKADRB-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological and pharmacological activities The structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions, and a phenylmethylene group attached to the piperazine ring through an aminoethyl linkage

Preparation Methods

The synthesis of 1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another approach involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired piperazine derivative . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .

Chemical Reactions Analysis

1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as halides or amines. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology, it is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets. Additionally, it is used in the industry for the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylicacid,4-[2-[(phenylmethylene)amino]ethyl]-,1,1-dimethylethylester involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The phenylmethylene group plays a crucial role in enhancing the binding affinity and specificity of the compound towards its targets .

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl 4-[2-(benzylideneamino)ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H27N3O2/c1-18(2,3)23-17(22)21-13-11-20(12-14-21)10-9-19-15-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3

InChI Key

VCXXKIPONKADRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCN=CC2=CC=CC=C2

Origin of Product

United States

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